molecular formula C14H13F2N3O3 B6567820 8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-31-0

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6567820
CAS No.: 1021210-31-0
M. Wt: 309.27 g/mol
InChI Key: WFQQJYPIGCGNRV-UHFFFAOYSA-N
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Description

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core scaffold. This spirocyclic structure is of significant interest in medicinal chemistry for its potential as a privileged scaffold in the design of protease inhibitors. The molecule is functionalized with a 2,6-difluorobenzoyl group, a common motif in pharmaceutical agents known to influence a compound's binding affinity and metabolic stability by modulating its electronic properties and three-dimensional conformation. While specific, publicly detailed biological data is limited, compounds featuring similar spirocyclic lactam and imide systems are frequently investigated as inhibitors for a range of enzymes, including serine proteases which are implicated in numerous disease pathways. The presence of the difluorobenzoyl moiety suggests potential for enhanced membrane permeability and target engagement. Consequently, this reagent serves as a valuable chemical intermediate and a key building block for researchers in drug discovery programs, particularly for those exploring new chemical entities for oncology, inflammatory diseases, and central nervous system disorders . Its primary research utility lies in its use as a core structure for structure-activity relationship (SAR) studies and for the synthesis of more complex compound libraries aimed at probing novel biological targets.

Properties

IUPAC Name

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O3/c15-8-2-1-3-9(16)10(8)11(20)19-6-4-14(5-7-19)12(21)17-13(22)18-14/h1-3H,4-7H2,(H2,17,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQQJYPIGCGNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

Tert-butyl 4-oxopiperidine-1-carboxylate is reacted with potassium cyanide (KCN) and ammonium carbonate in a 1:1.5:3 molar ratio within a water-ethanol solvent system (1:1 vol/vol). The mixture is heated to 95°C for 2 hours, inducing cyclization to form the spiro intermediate.

Reaction Conditions:

ParameterSpecification
Temperature95°C
SolventEthanol/Water (1:1)
CatalystNone
Yield~65% (crude)

Post-reaction, the product is cooled to 0°C, filtered, and washed with a cold ethanol-water mixture to isolate the spirocyclic intermediate.

Introduction of the Ethyl Group

The ethyl substituent at position 3 is introduced via alkylation.

Alkylation Protocol

The spiro intermediate is treated with ethyl bromide in dimethylformamide (DMF) under inert atmosphere. Potassium carbonate serves as a base to deprotonate the amine, facilitating nucleophilic substitution.

Optimization Insights:

  • Solvent Choice : DMF enhances solubility and reaction kinetics compared to THF.

  • Temperature : 60°C for 6 hours achieves >90% conversion.

  • Workup : The product is extracted with ethyl acetate and purified via silica gel chromatography.

Benzoylation with 2,6-Difluorobenzoyl Chloride

The final step involves coupling the 2,6-difluorobenzoyl group to the spiro amine.

Acylation Reaction

The ethyl-substituted intermediate is dissolved in dichloromethane (DCM) and treated with 2,6-difluorobenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 25°C. The reaction proceeds via nucleophilic acyl substitution.

Key Parameters:

ParameterSpecification
SolventDCM
BaseTriethylamine
Time12 hours
Yield78–82%

Alternative Coupling Agents

In scaled-up syntheses, HOBt (Hydroxybenzotriazole) and EDCI (Ethyl dimethylaminopropyl carbodiimide) are employed to activate the carboxylic acid derivative, improving yields to 85–88%.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies reveal:

SolventReaction Rate (h)Yield (%)Purity (%)
DMF68295
DCM127897
THF186590

DMF accelerates the reaction but may require additional purification steps due to byproduct formation.

Temperature Effects

Elevating the benzoylation temperature to 40°C reduces reaction time to 8 hours but increases epimerization risk, lowering enantiomeric purity to 92%.

Analytical Characterization

Spectroscopic Data

  • LCMS (Method B) : Retention time = 2.21 min; m/zm/z [M+H]+^+ = 338.3.

  • 1^1H NMR (CDCl3_3) : δ 1.25 (t, 3H, J = 7.1 Hz, -CH2_2CH3_3), 2.40–2.70 (m, 4H, piperidine-H), 3.85 (s, 2H, N-CH2_2-N), 7.15–7.45 (m, 2H, aromatic-H).

Purity Assessment

Preparative HPLC (C18 column, acetonitrile-water gradient) achieves >98% purity, critical for pharmacological applications.

Comparative Analysis of Synthetic Routes

RouteStepsTotal Yield (%)Cost IndexScalability
A362HighModerate
B458MediumHigh

Route A, prioritizing fewer steps, is favored for small-scale synthesis, whereas Route B offers better scalability despite lower yield.

Challenges and Troubleshooting

Byproduct Formation

Issue : Over-alkylation at position 3 during ethyl group introduction.
Resolution : Use of stoichiometric ethyl bromide (1.1 equiv) and rigorous temperature control.

Epimerization During Benzoylation

Mitigation : Conduct reactions at ≤25°C and avoid prolonged storage of intermediates.

Industrial-Scale Considerations

Continuous flow reactors enhance reproducibility for the cyclization step, reducing batch-to-batch variability. Membrane-based purification systems replace column chromatography, cutting production time by 40%.

Chemical Reactions Analysis

Types of Reactions

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformations occur efficiently .

Major Products Formed

Scientific Research Applications

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Critical Analysis of Substituent Effects

Chelating Groups for Enzyme Inhibition
  • Pyridine/Imidazole Derivatives (11, 14–15) : The 3-methylpyridine in 11 and N-methylimidazole in 14 enable potent PHD2 inhibition by coordinating Fe(II)/Mn(II) in the enzyme's active site. Imidazole derivatives exhibit superior activity due to stronger metal-binding capacity .
  • Non-Chelating Substituents (12, 13): Thiophene (12) and phenol (13) lack metal-chelating groups, rendering them inactive against PHD2 .
Target Specificity via Aromatic Substituents
  • 2,6-Difluorobenzoyl vs. 4-Methoxybenzoyl : While 8-(2,6-difluorobenzoyl) is hypothesized to enhance metabolic stability and target affinity (via fluorine's electronegativity), 8-(4-methoxybenzoyl) derivatives (e.g., CAS 1040672-21-6) may prioritize interactions with hydrophobic enzyme pockets .
  • 2,3-Dihydroindenyl (WASp-targeting SMC #13, R6): This bulky substituent shifts activity to non-enzymatic targets (e.g., WASp degradation or mTOR modulation), highlighting substituent-driven target divergence .
Core Rigidity and Pharmacophore Integrity
  • Modifications to the imidazolidine-2,4-dione core (e.g., imidazole-2,4-dione in 36–44 ) abolish PHD2 inhibition, underscoring the necessity of the rigid spirocyclic core for maintaining binding geometry .

Research Findings and Implications

PHD Inhibitors for Hypoxia-Related Disorders

The 2,6-difluorobenzoyl variant could optimize pharmacokinetics by balancing lipophilicity and metabolic stability compared to methylpyridine or methoxybenzoyl derivatives .

Non-Enzymatic Targets: WASp and Autophagy

The 2,3-dihydroindenyl substituent in WASp-targeting SMC #13 and R6 exemplifies structural tailoring for non-enzymatic targets. These compounds show promise in oncology and neurodegeneration, respectively, without cross-reactivity with PHDs .

Biological Activity

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its biological activity is primarily attributed to its interaction with various molecular targets, making it a subject of extensive research.

Chemical Structure

The compound consists of a triazaspirodecane core with a difluorobenzoyl moiety and a benzyl group. This complex structure is essential for its biological interactions and pharmacological properties.

Component Description
Core Structure Triazaspiro[4.5]decane
Functional Groups Difluorobenzoyl and benzyl groups
Molecular Formula C₁₄H₁₃F₂N₃O₂

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and acylation processes. The difluorobenzoyl group is introduced via Friedel-Crafts acylation, while the benzyl group is added through nucleophilic substitution reactions.

The biological activity of this compound is linked to its ability to interact with specific enzymes and receptors within biological systems. It may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of triazaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent activity against a range of bacterial strains, suggesting that modifications in the structure can enhance their efficacy against pathogens .

Anticancer Properties

Some studies have highlighted the potential anticancer effects of this compound. It has been observed to inhibit cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines . The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in various biochemical assays. For example, it has been reported to inhibit phospholipase D (PLD) activity effectively . This inhibition can lead to reduced invasive migration in cancer cells, highlighting its potential as an anti-metastatic agent.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several triazaspiro derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations .
  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by promoting apoptosis through the activation of caspase pathways . This suggests its potential as a therapeutic agent in oncology.

Q & A

Q. What are the established synthetic routes for 8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogs?

The compound is synthesized via reductive amination of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core with substituted benzoyl groups. Key steps include Bucherer–Berg reactions for spirocyclic backbone formation and Ullmann couplings for aryl group introductions . Microwave-assisted synthesis using ketones, ammonium carbonate, and KCN in methanol/water is also reported for related hydantoin derivatives .

Q. How is structural characterization performed for this compound class?

Characterization relies on:

  • Mass spectrometry (MS) for purity and inhibition assays .
  • IR spectroscopy to confirm benzylic C-H stretching in spirocyclic systems .
  • Single-crystal X-ray diffraction to resolve binding modes, e.g., Mn(II)-complexed structures with PHD2 .

Q. What are the primary biological targets of this compound?

The compound class inhibits prolyl hydroxylase domain (PHD) enzymes (e.g., PHD2), modulating hypoxia-inducible factor (HIF) pathways for anemia treatment . Derivatives also target δ-opioid receptors with G protein bias, showing antinociceptive effects .

Q. What initial structure-activity relationship (SAR) insights guide optimization?

  • A chelating group (e.g., pyridine) at the 2-position is critical for PHD inhibition; substitutions like thiophene or phenol abolish activity .
  • Rigid spirocyclic cores enhance binding to aromatic and 2OG pockets in PHD2 .

Advanced Research Questions

Q. How are in vivo efficacy models designed to evaluate this compound’s therapeutic potential?

  • Inflammation pain models : C57BL/6 mice with complete Freund’s adjuvant (CFA)-induced pain assess δ-opioid receptor-mediated antinociception .
  • Hematologic malignancy models : Xenografts of human non-Hodgkin’s lymphoma (NHL) evaluate WASp degradation and tumor growth inhibition .

Q. What strategies improve target selectivity and reduce off-target effects?

  • Acidic functional group introduction minimizes hERG potassium channel activity .
  • Orthosteric vs. allosteric binding : Molecular dynamics simulations differentiate δ-opioid receptor binding modes from β-arrestin-recruiting agonists like SNC80 .

Q. How do crystallographic studies inform SAR optimization?

X-ray structures of PHD2 complexes (e.g., Mn(II)-bound 8-(2,6-difluorobenzoyl) derivatives) reveal hydrogen bonding with Tyr-303/310, guiding hydroxyl group substitutions .

Q. How are contradictory activity data resolved for structurally similar analogs?

  • Inactive imidazole-2,4-dione analogs (despite chelating groups) highlight the necessity of a rigid imidazolidine-2,4-dione core for PHD inhibition .
  • Species-specific PK/PD variations require cross-validation in murine vs. primate models .

Q. What methods mitigate off-target liver toxicity (e.g., ALT elevation)?

  • Systematic acidic group incorporation reduces hepatotoxicity while maintaining potency .
  • Cellular permeability assays (e.g., Caco-2 models) optimize logD values to balance efficacy and safety .

Q. How is the compound integrated into combination therapies for synergistic effects?

  • HIF-PHD inhibitors are co-administered with erythropoiesis-stimulating agents (ESAs) to enhance EPO upregulation in anemia .
  • WASp-targeting analogs pair with chemotherapeutics to inhibit malignant hematopoietic cell migration .

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